4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid
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Overview
Description
“4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid” is a chemical compound with the CAS Number: 2287312-92-7 . It has a molecular weight of 209.2 . The compound is a white powdered solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-5-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-b]azepine-3-carboxylic acid . The InChI code for this compound is 1S/C10H11NO4/c1-11-8(12)4-2-3-7-9(11)6(5-15-7)10(13)14/h5H,2-4H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a white powdered solid at room temperature . It has a molecular weight of 209.2 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the data.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of various benzazepine derivatives, including related compounds to 4-Methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid, has been explored. For instance, the synthesis of 5-methyl- and 5,7-dimethyl-6,7-dihydro-5H-dibenz[c,e]azepine through enantioselective routes has been documented. This process involved control over stereochemical elements to produce secondary amines with switchable axial chirality (Pira, Wallace, & Graham, 2009). Similarly, a high-yielding synthesis method for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has been developed, indicating the potential for effective production and modification of such compounds (Vaid et al., 2014).
Molecular Structure and Hydrogen-bonded Assembly
The molecular structures and hydrogen-bonded assemblies of related benzazepine derivatives have been studied extensively. One study described the hydrogen-bonded assembly in various dimensions of related benzazepine carboxylic acids. These compounds were found to exhibit intricate hydrogen bonding patterns, leading to the formation of complex molecular assemblies (Guerrero et al., 2014).
Potential Biological Activities
Derivatives of benzazepine carboxylic acids have demonstrated various biological activities. For instance, certain dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones have shown significant antimicrobial, anti-inflammatory, and analgesic activities. These findings suggest the potential of these compounds, including this compound, in pharmaceutical applications (Rajanarendar et al., 2013).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-methyl-5-oxo-7,8-dihydro-6H-furo[3,2-b]azepine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-11-8(12)4-2-3-7-9(11)6(5-15-7)10(13)14/h5H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRZUOURHUWQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCCC2=C1C(=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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